Quinoline-6-carbohydrazide
Overview
Description
Quinoline-6-carbohydrazide is an organic compound with the molecular formula C10H9N3O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in medicinal chemistry, particularly due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinoline-6-carbohydrazide can be synthesized through various methods. One common approach involves the reaction of methyl quinoline-6-carboxylate with hydrazine hydrate. This reaction typically occurs under reflux conditions in a methanolic solution for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Quinoline-6-carbohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-6-carboxylic acid.
Reduction: Reduction reactions can convert it into different hydrazide derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline-6-carboxylic acid, various hydrazide derivatives, and substituted quinoline compounds.
Scientific Research Applications
Quinoline-6-carbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: This compound derivatives have shown promise as anti-diabetic agents and neuroprotective agents.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of quinoline-6-carbohydrazide involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose, thereby helping to manage blood sugar levels . In neuroprotection, it may act by scavenging free radicals and inhibiting enzymes like acetylcholinesterase and monoamine oxidase .
Comparison with Similar Compounds
Quinoline-6-carbohydrazide can be compared with other quinoline derivatives such as:
Quinoline-6-carboxylic acid: Similar in structure but lacks the hydrazide group.
Diphenylquinoxaline-6-carbohydrazide: A hybrid compound with enhanced biological activity as an α-glucosidase inhibitor.
Quinoline-6-carbonitrile: Another derivative with different functional groups and applications.
This compound is unique due to its specific hydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives.
Properties
IUPAC Name |
quinoline-6-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-13-10(14)8-3-4-9-7(6-8)2-1-5-12-9/h1-6H,11H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFBQWDWMOXDDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)NN)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332440 | |
Record name | quinoline-6-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10332440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5382-47-8 | |
Record name | quinoline-6-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10332440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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